molecular formula C13H21NO B13240601 (1-Cyclohexylethyl)(furan-2-ylmethyl)amine

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine

Cat. No.: B13240601
M. Wt: 207.31 g/mol
InChI Key: FWYNWZNDCIUXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine is an organic compound that features a cyclohexylethyl group and a furan-2-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylethyl)(furan-2-ylmethyl)amine typically involves the reaction of cyclohexylethylamine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)(furan-2-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)(furan-2-ylmethyl)amine
  • (Cyclohexylmethyl)(furan-2-ylmethyl)amine
  • (Cyclohexylethyl)(furan-3-ylmethyl)amine

Uniqueness

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine is unique due to the presence of both a cyclohexylethyl group and a furan-2-ylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-cyclohexyl-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h5,8-9,11-12,14H,2-4,6-7,10H2,1H3

InChI Key

FWYNWZNDCIUXMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.